molecular formula C15H15NO B2930761 9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one CAS No. 70062-80-5

9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one

Cat. No.: B2930761
CAS No.: 70062-80-5
M. Wt: 225.291
InChI Key: DCXQYPSEDFAFDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a phenanthridine derivative, which undergoes cyclization in the presence of a strong acid or base . The reaction conditions often require elevated temperatures and may involve solvents such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 9,9-dimethyl-7,8,9,10-tetrahydrophenanthridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

9,9-dimethyl-8,10-dihydrophenanthridin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-15(2)7-11-10-5-3-4-6-13(10)16-9-12(11)14(17)8-15/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQYPSEDFAFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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